molecular formula C20H26O3 B5172866 2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene

2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene

Cat. No.: B5172866
M. Wt: 314.4 g/mol
InChI Key: ULSWBNWGGYIRMF-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene is an organic compound characterized by the presence of a tert-butyl group, a methoxyphenoxy group, and a methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 4-methylphenol with tert-butyl chloride in the presence of a strong base like sodium hydroxide to introduce the tert-butyl group. This is followed by the etherification of the resulting intermediate with 4-methoxyphenol using a suitable etherification agent such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-1-(2-(4-methoxyphenoxy)ethoxy)-4-methylbenzene stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. The presence of both tert-butyl and methoxyphenoxy groups enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-15-6-11-19(18(14-15)20(2,3)4)23-13-12-22-17-9-7-16(21-5)8-10-17/h6-11,14H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSWBNWGGYIRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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